molecular formula C30H47NO8 B1397871 tert-Butyl ((1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzoyl)-4-methylpentyl)carbamate CAS No. 934841-22-2

tert-Butyl ((1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzoyl)-4-methylpentyl)carbamate

Cat. No. B1397871
M. Wt: 549.7 g/mol
InChI Key: ZCDGQHQLTWZKKB-LCXINAFSSA-N
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Description

Tert-Butyl ((1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzoyl)-4-methylpentyl)carbamate is a useful research compound. Its molecular formula is C30H47NO8 and its molecular weight is 549.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl ((1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzoyl)-4-methylpentyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl ((1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzoyl)-4-methylpentyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Enantiopure α,α-Dialkyl α-Amino Acids

This compound has been utilized in the synthesis of enantiopure α,α-dialkyl α-amino acids. It serves as an efficient and economical source for these amino acids, which are essential in various biochemical processes (Rojas‐Lima et al., 2005).

Crystalline Structure Analysis

The compound has been studied for its crystalline structure properties, particularly in the formation of bifurcated hydrogen and halogen bonds in its crystals. This research contributes to understanding molecular interactions in crystalline materials (Baillargeon et al., 2017).

Role in Polymer Synthesis

It plays a significant role in the synthesis of new monomeric antioxidants, which are vital in stabilizing polymers against thermal oxidation. These antioxidants are essential in enhancing the durability and longevity of polymeric materials (Pan et al., 1998).

Contribution to Organic Chemistry

This compound contributes to organic chemistry through its involvement in various synthesis processes like Diels‐Alder reactions, which are pivotal in constructing cyclic compounds (Padwa et al., 2003).

Key Intermediate in Drug Synthesis

It serves as a key synthetic intermediate in the production of certain pharmaceuticals. The compound's structural complexity and reactivity make it suitable for synthesizing complex drug molecules (Urban & Jasys, 2004).

Application in Molecular Structure Studies

The compound's molecular structure has been studied extensively, providing insights into the stereochemistry and configurational aspects of complex organic molecules (Weber et al., 1995).

Role in Antioxidant Development

It has been used in the synthesis of new antioxidants that show promise in protecting materials from oxidative damage. This application is critical in enhancing the shelf life and stability of various products (Pan et al., 1998).

properties

IUPAC Name

tert-butyl N-[(1S,3S)-3-[4-methoxy-3-(3-methoxypropoxy)benzoyl]-4-methyl-1-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]pentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47NO8/c1-18(2)21(27(32)20-11-12-24(36-9)26(15-20)37-14-10-13-35-8)16-23(31-29(34)39-30(5,6)7)25-17-22(19(3)4)28(33)38-25/h11-12,15,18-19,21-23,25H,10,13-14,16-17H2,1-9H3,(H,31,34)/t21-,22-,23-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDGQHQLTWZKKB-LCXINAFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(OC1=O)C(CC(C(C)C)C(=O)C2=CC(=C(C=C2)OC)OCCCOC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C[C@H](OC1=O)[C@H](C[C@@H](C(C)C)C(=O)C2=CC(=C(C=C2)OC)OCCCOC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731976
Record name tert-butyl N-[(1S,3S)-3-[4-methoxy-3-(3-methoxypropoxy)benzoyl]-4-methyl-1-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]pentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzoyl)-4-methylpentyl)carbamate

CAS RN

934841-22-2
Record name 1,1-Dimethylethyl N-[(1S,3S)-3-[4-methoxy-3-(3-methoxypropoxy)benzoyl]-4-methyl-1-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]pentyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934841-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl N-[(1S,3S)-3-[4-methoxy-3-(3-methoxypropoxy)benzoyl]-4-methyl-1-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]pentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzoyl)-4-methylpentyl)carbamate
Reactant of Route 2
tert-Butyl ((1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzoyl)-4-methylpentyl)carbamate
Reactant of Route 3
tert-Butyl ((1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzoyl)-4-methylpentyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl ((1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzoyl)-4-methylpentyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl ((1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzoyl)-4-methylpentyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl ((1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzoyl)-4-methylpentyl)carbamate

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